

Core Molecular and Pharmacological Profile

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Compound Focus: Lucanthone

CAS No.: 479-50-5

Cat. No.: S548629

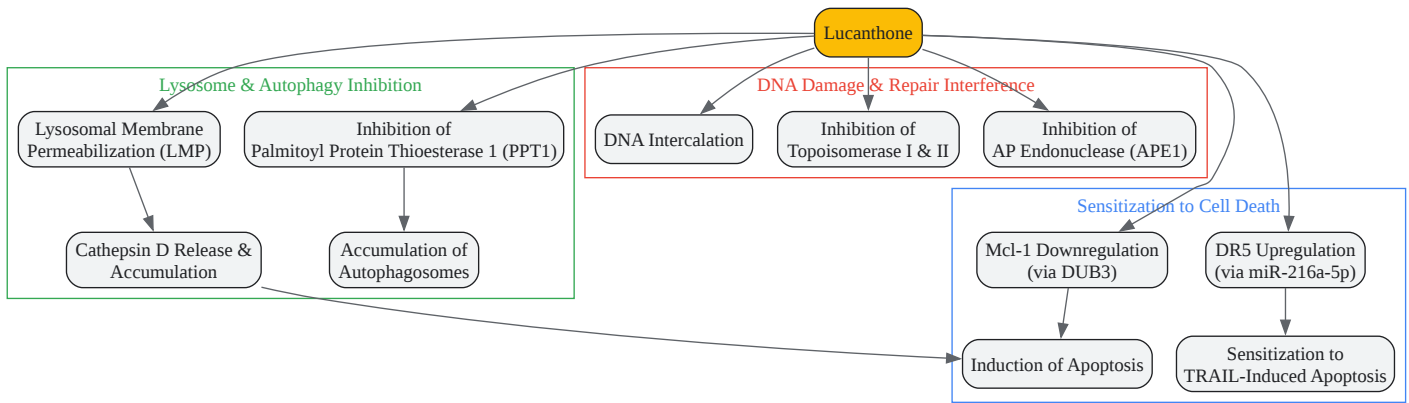
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The table below summarizes the fundamental characteristics of **Lucanthone**.

Property	Description
Chemical Name	1-((2-(diethylamino)ethyl)amino)-4-methylthioxanthen-9-one [1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ OS [1]
Molecular Weight	340.49 g/mol [1]
Original Use	Antischistosomal agent (prodrug for hycanthone) [2] [3] [1]
Proposed Primary Anti-Cancer Mechanisms	Autophagy inhibition, PPT1 inhibition, DNA intercalation, inhibition of topoisomerases & AP endonuclease (APE1) [2] [4] [5]
Blood-Brain Barrier	Crosses the blood-brain barrier [2] [5] [6]
Tolerated Human Dose	10 mg/kg per day, achieving serum levels of ~8-12 µM [2] [5]

Mechanisms of Action in Cancer Therapy

Lucanthone fights cancer by disrupting several critical cellular survival pathways, with autophagy inhibition as a central mechanism.



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The diagram above illustrates **Lucanthone's** multi-target mechanism. Key cellular effects include:

- **Lysosomal Disruption:** **Lucanthone** induces **lysosomal membrane permeabilization (LMP)**, disrupting normal lysosomal function and releasing cathepsin D into the cytoplasm, which triggers apoptosis [4] [7] [8].
- **Autophagy Inhibition:** By disrupting lysosomes, **Lucanthone** blocks a late stage of **autophagy**, preventing the degradation of cellular components. This is evidenced by the accumulation of autophagosomes and the protein p62/SQSTM1 [2] [4] [6]. Recent studies suggest it acts by inhibiting **palmitoyl protein thioesterase 1 (PPT1)**, a key lysosomal enzyme [2] [5].
- **DNA Repair Interference:** **Lucanthone** intercalates into DNA and inhibits **topoisomerase I and II** and **APE1**, impairing DNA repair and increasing susceptibility to DNA-damaging agents [2] [5] [9].
- **Sensitization to Apoptosis:** **Lucanthone** enhances cancer cell sensitivity to death signals like TRAIL by downregulating the anti-apoptotic protein **Mcl-1** and upregulating the death receptor **DR5** [7].

Key Preclinical Experimental Findings

Substantial evidence from *in vitro* and *in vivo* models supports **Lucanthone's** anti-cancer potential.

Study Model	Findings	Significance
Patient-derived Glioma Stem-like Cells (GSCs)	Reduced viability, proliferation, & self-renewal (sphere formation); disrupted tumor microtubule networks [2] [5].	Targets resistant cell populations driving recurrence.
Temozolomide (TMZ)-Resistant Glioma Models	Suppressed growth of TMZ-resistant tumors <i>in vivo</i> ; inhibited autophagy & reduced Olig2+ GSCs [2] [5] [6].	Active against tumors resistant to standard chemo.
Breast Cancer Models (MDA-MB-231, etc.)	More potent than chloroquine in inhibiting autophagy & inducing cell death; synergized with vorinostat (HDAC inhibitor) [4] [8].	Shows broad efficacy in solid tumors.
Renal Carcinoma Models (Caki, ACHN)	Synergized with TRAIL to induce apoptosis; downregulated Mcl-1 & upregulated DR5 [7].	Can overcome resistance to targeted death receptors.
GL261 Glioma Mouse Model	Slowed tumor growth, normalized tumor vasculature, reduced hypoxia, increased cytotoxic T-cell infiltration [6].	Modifies tumor microenvironment favorably.

Overview of Critical Experimental Protocols

For laboratory research, key methodologies are used to elucidate **Lucanthone's** effects.

Assessing Autophagy Inhibition

- **Acridine Orange Staining:** Cells treated with **Lucanthone** are stained with acridine orange, a metachromatic dye that fluoresces **bright red in acidic compartments** (like functional lysosomes) and green in the cytoplasm. A decrease in red fluorescence indicates a loss of lysosomal acidity and integrity [4] [6].
- **Immunoblotting for Autophagy Markers:** Cell lysates are analyzed by Western blot for **LC3-II conversion** and **p62/SQSTM1 accumulation**. Increased LC3-II and p62 indicate blocked autophagic flux [4] [6].

- **Transmission Electron Microscopy (TEM):** TEM is the gold standard for visualizing the accumulation of **double-membraned autophagosomes** in the cytoplasm of treated cells [4].

Evaluating Efficacy In Vivo

- **Intracranial Glioma Models:** Mouse models are established by stereotactically injecting luciferase-tagged glioma cells (e.g., GL261, KR158) into the brain [2] [6].
- **Drug Administration & Monitoring:** **Lucanthone** is typically dissolved in a vehicle (e.g., 10% DMSO, 40% cyclodextrin in PBS) and administered via **intraperitoneal injection**. Tumor growth is monitored via bioluminescent imaging [2].
- **Endpoint Analysis:** Tumors are analyzed for volume, markers of proliferation (Ki67), stemness (Olig2, Sox2), autophagy (LC3, p62), and the tumor immune microenvironment (CD8+ T-cells) [2] [6].

Testing Combination Therapy Synergy

- **Cell Viability Assays (MTT/Crystal Violet):** Cells are treated with **Lucanthone** and another agent (e.g., TMZ, vorinostat) across a range of concentrations. Combination Index (CI) or Synergy Scores are calculated using software like **Combenefit** [6] [10].
- **Apoptosis Assays:** Apoptotic cell death is quantified by measuring **caspase-3/7 activity** and the cleavage of PARP, or by flow cytometry for **sub-G1 DNA content** [4] [7].

Future Research and Clinical Potential

Current research focuses on **Lucanthone's** potential in treatment-resistant cancers, particularly glioblastoma where it targets therapy-resistant glioma stem cells and overcomes temozolomide resistance [2] [5]. Recent studies explore combination therapies, such as pairing **Lucanthone** with **PAI-1 inhibition**, which remodeled the tumor microenvironment and significantly increased survival in preclinical glioblastoma models [10].

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